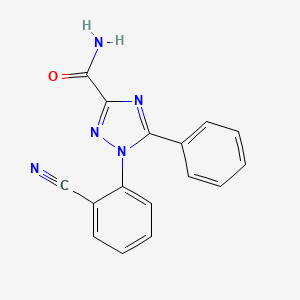![molecular formula C28H34IO2P B14348054 {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide CAS No. 90369-09-8](/img/structure/B14348054.png)
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a pentyl chain, which is further linked to an oxane ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be described as follows:
Starting Materials: Triphenylphosphine and 5-iodopentyl oxane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Procedure: Triphenylphosphine is dissolved in a suitable solvent, such as toluene or dichloromethane. 5-iodopentyl oxane is then added dropwise to the solution. The reaction mixture is stirred and heated for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by washing with a solvent to remove any impurities. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include azides, cyanides, thiols, phosphine oxides, and reduced phosphines.
Applications De Recherche Scientifique
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, especially for delivering therapeutic agents to mitochondria.
Industry: It is used in the synthesis of various organic compounds and as a phase-transfer catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide involves its ability to cross biological membranes due to the lipophilic nature of the triphenylphosphonium group. Once inside the cell, the compound can target mitochondria, where it exerts its effects. The molecular targets and pathways involved include:
Mitochondrial Membrane Potential: The compound accumulates in the mitochondria due to the negative membrane potential.
Reactive Oxygen Species (ROS) Production: It can modulate the production of ROS, which plays a role in cellular signaling and apoptosis.
Mitochondrial Enzymes: The compound can interact with mitochondrial enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but lacks the oxane ring and pentyl chain.
Triphenylphosphine: A simpler phosphine compound without the additional functional groups.
Methyltriphenylphosphonium Iodide: Contains a methyl group instead of the oxane-pentyl chain.
Uniqueness
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is unique due to the presence of the oxane ring and pentyl chain, which confer specific chemical and biological properties. These structural features enhance its ability to target mitochondria and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
90369-09-8 |
|---|---|
Formule moléculaire |
C28H34IO2P |
Poids moléculaire |
560.4 g/mol |
Nom IUPAC |
5-(oxan-2-yloxy)pentyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H34O2P.HI/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)24-14-4-12-22-29-28-21-11-13-23-30-28;/h1-3,5-10,15-20,28H,4,11-14,21-24H2;1H/q+1;/p-1 |
Clé InChI |
LCKAXXRWHSWMJS-UHFFFAOYSA-M |
SMILES canonique |
C1CCOC(C1)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


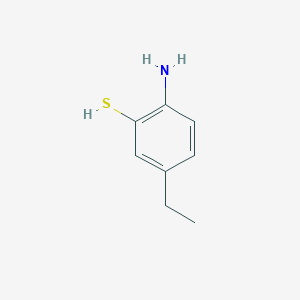
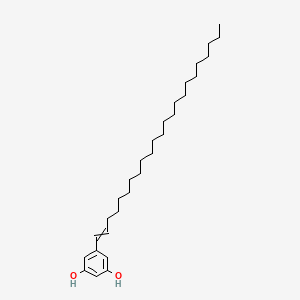
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
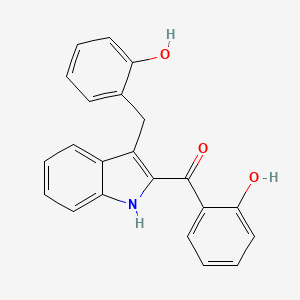


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
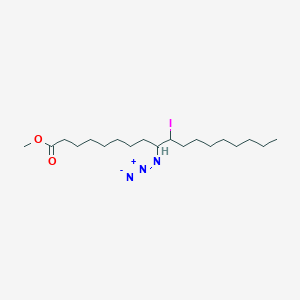
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
